8-Hydroxyergotamine

Description

Classification and Chemical Parentage within Ergot Alkaloids

Ergot alkaloids are a diverse class of mycotoxins produced by fungi of the genus Claviceps. nih.gov They are structurally derived from the tetracyclic ergoline (B1233604) ring system and are broadly categorized based on the substituents at the C-8 position of this ring.

8-Hydroxyergotamine is classified as an ergopeptine, a subgroup of ergot alkaloids characterized by a complex tripeptide moiety attached to the lysergic acid scaffold. acs.org The introduction of a hydroxyl group at the C-8 position of the ergoline ring distinguishes it from its parent compound, ergotamine.

Relationship to Lysergic Acid Derivatives and Ergopeptines

All ergot alkaloids share a common precursor, lysergic acid, which is derived from the amino acid L-tryptophan and dimethylallyl pyrophosphate. nih.gov Lysergic acid itself is the foundational structure for simple lysergic acid amides. The ergopeptines, including ergotamine and by extension this compound, represent a more complex structural class where a tripeptide chain is attached to the carboxyl group of lysergic acid. acs.org

The biosynthesis of ergotamine involves the non-ribosomal peptide synthetase (NRPS) system, which links specific amino acids to the lysergic acid core. nih.gov this compound is understood to be a metabolite of ergotamine, formed through a subsequent hydroxylation reaction. This relationship underscores the intricate enzymatic machinery present in Claviceps purpurea that leads to the diversification of ergot alkaloid structures.

Nomenclature and Stereochemical Considerations (e.g., C-8 configuration)

The stereochemistry at the C-8 position of the ergoline ring is a critical determinant of the biological activity and chemical properties of ergot alkaloids. The natural configuration is typically the (8R)-isomer. Epimerization at this position can occur, leading to the formation of (8S)-isomers, often designated with the suffix "-inine" (e.g., ergotaminine). These isomers generally exhibit significantly reduced biological activity. mdpi.com

The formal IUPAC name for this compound is (6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-9-hydroxy-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide. nih.gov The "8-Hydroxy" prefix in its common name clearly indicates the substitution at the C-8 position of the ergoline nucleus. Structural analysis has confirmed that this compound belongs to the d-lysergic acid series. capes.gov.br

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₅N₅O₆ | nih.gov |

| Molecular Weight | 597.7 g/mol | nih.gov |

| CAS Number | 72170-28-6 | nih.gov |

| IUPAC Name | (6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-9-hydroxy-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide | nih.gov |

| Synonyms | 8-OH-ergotamine, Ergotaman-3',6',18-trione, 8,12'-dihydroxy-2'-methyl-5'-(phenylmethyl)-, (5'alpha)- | nih.gov |

Historical Trajectories in Chemical and Biosynthetic Discovery

The study of ergot alkaloids has a long history, evolving from the investigation of the toxic properties of ergot-contaminated grains to the isolation and characterization of individual compounds with significant pharmacological activities.

Initial Identification and Structural Postulations

This compound was first reported as a new ergot alkaloid in 1979 by Krajíček and his colleagues. researchgate.net As a minor alkaloid, its discovery followed the extensive characterization of more abundant ergot alkaloids like ergotamine. The initial identification was based on its isolation from the sclerotia of Claviceps purpurea and preliminary characterization of its chemical properties.

The definitive structural elucidation of this compound was achieved in 1996 by Pakhomova and her research team through single-crystal X-ray analysis. capes.gov.brlsu.edu This study confirmed the position of the hydroxyl group at C-8 and provided precise details of its molecular conformation, solidifying its place within the ergot alkaloid family. capes.gov.brlsu.edu

Evolution of Research Approaches in Ergot Alkaloid Chemistry

The research landscape of ergot alkaloids has transformed significantly over time. Early research in the 20th century focused on the isolation and structural determination of the major alkaloids through classical chemical degradation and spectroscopic methods.

With the advent of modern analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), the detection and quantification of minor alkaloids like this compound became more feasible. mdpi.comresearchgate.net These methods have been crucial in metabolic and biosynthetic studies.

More recently, research has shifted towards understanding the genetic and enzymatic basis of ergot alkaloid biosynthesis. The identification of the ergot alkaloid biosynthesis gene cluster in Claviceps purpurea has opened avenues for investigating the specific enzymes responsible for the structural modifications of the ergoline scaffold. While the general pathway for ergotamine biosynthesis is known, the specific enzyme catalyzing the 8-hydroxylation of ergotamine is an area of ongoing research. It is widely postulated that a cytochrome P450 monooxygenase is responsible for this transformation, given the well-established role of this class of enzymes in the oxidative modification of various secondary metabolites, including other ergot alkaloids. researchgate.netnih.govnih.govresearchgate.net

Structure

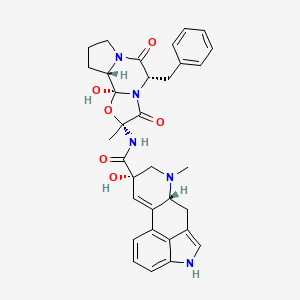

2D Structure

3D Structure

Properties

IUPAC Name |

(6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-9-hydroxy-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N5O6/c1-31(30(41)38-25(14-19-8-4-3-5-9-19)28(39)37-13-7-12-26(37)33(38,43)44-31)35-29(40)32(42)16-22-21-10-6-11-23-27(21)20(17-34-23)15-24(22)36(2)18-32/h3-6,8-11,16-17,24-26,34,42-43H,7,12-15,18H2,1-2H3,(H,35,40)/t24-,25+,26+,31-,32+,33+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOTUAOHJNQELB-JVPLRJERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5(CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@]5(CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72170-28-6 | |

| Record name | 8-Hydroxyergotamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072170286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-HYDROXYERGOTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7852J6VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymology of 8 Hydroxyergotamine

Fungal Bioproduction Systems for Ergot Alkaloids

Ergot alkaloids are primarily produced by fungi within the phylum Ascomycota. These include well-known genera such as Claviceps, Aspergillus, Penicillium, and Epichloë rsc.orgnih.govrsc.orgmdpi.comapsnet.orgnih.govwvu.eduresearchgate.net.

Claviceps species, particularly Claviceps purpurea, are historically recognized as the principal producers of a wide spectrum of ergot alkaloids, including complex ergopeptines like ergotamine rsc.orgapsnet.orgnih.gov. These fungi often form symbiotic relationships with grasses, where the alkaloids play a role in plant defense and fitness rsc.org. Other fungal genera, such as Aspergillus and Penicillium, also produce ergot alkaloids, though often with different profiles, such as clavines and fumigaclavines, reflecting variations in their specific biosynthetic gene clusters nih.govrsc.orgwvu.edu.

Elucidation of Key Biosynthetic Steps Leading to the Ergoline (B1233604) Core

The formation of the characteristic tetracyclic ergoline ring system is a conserved early step across most ergot alkaloid-producing fungi.

The biosynthesis commences with the committed step of prenylating the amino acid L-tryptophan. This reaction is catalyzed by the enzyme dimethylallyl tryptophan synthase (DMATS), encoded by the dmaW gene, utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor rsc.orgnih.govmdpi.comwvu.eduresearchgate.netmdpi.comnih.govpsu.eduuky.eduresearchgate.netresearchgate.net. This prenylation occurs at the C-4 position of the indole (B1671886) ring, yielding 4-(γ, γ-dimethylallyl)tryptophan (DMAT) rsc.orgapsnet.orgmdpi.com.

Following prenylation, DMAT undergoes N-methylation to form N-methyl-4-(γ, γ-dimethylallyl)tryptophan (N-Me-DMAT), a reaction catalyzed by methyltransferase enzymes, such as EasF (also known as FgaMT) rsc.orgmdpi.comresearchgate.netresearchgate.netfrontiersin.orgasm.org. Subsequent enzymatic steps, involving oxidoreductases like EasE (also known as FgaOx1 or ccsA) and catalases like EasC (FgaCat), lead to the cyclization and formation of the tricyclic intermediate chanoclavine-I nih.govrsc.orgresearchgate.netfrontiersin.orgasm.orgagrobiology.runih.gov. Further oxidation and rearrangement, potentially involving EasD, convert chanoclavine-I into chanoclavine-I aldehyde rsc.orgagrobiology.ru.

Chanoclavine-I aldehyde serves as a crucial branch point. In Claviceps species, an oxidoreductase, EasA (also known as FgaOx3), catalyzes the reduction of the C8-C9 double bond, leading to agroclavine (B1664434) mdpi.comnih.govebi.ac.ukresearchgate.netmdpi.comacs.org. In contrast, in Aspergillus species, EasA typically leads to festuclavine (B1196704) mdpi.comnih.govebi.ac.ukresearchgate.netacs.org. Agroclavine is a key precursor for the synthesis of lysergic acid-derived ergot alkaloids, including ergotamine, through a series of oxidations (e.g., by CloA) and subsequent peptide coupling reactions mediated by non-ribosomal peptide synthetases (NRPS) rsc.orgnih.govmdpi.comapsnet.orgnih.govpsu.eduagrobiology.rumdpi.comnih.govfrontiersin.org.

Enzymatic Systems and Molecular Mechanisms in 8-Hydroxylation

The specific enzymatic machinery responsible for the direct hydroxylation of ergotamine or its immediate precursors at the C-8 position during primary fungal biosynthesis is not as extensively detailed in the provided literature as the formation of the ergoline core. However, evidence suggests that such modifications can occur.

While the core ergoline structure and subsequent modifications like peptide linkages are well-studied, the direct enzymatic introduction of a hydroxyl group at the C-8 position of ergotamine during its synthesis is not explicitly described with identified enzymes in the provided search results. However, studies on Claviceps paspali have reported the production of 8-hydroxy derivatives of ergine and erginine during the post-production phase of submerged cultivation. These transformations are attributed to biooxidative reactions occurring after the primary alkaloid synthesis has concluded researchgate.netresearchgate.net. One source also notes the existence of "8-hydroxyergotamine, a new ergot alkaloid," suggesting its occurrence through biological processes scribd.com. The precise enzymes responsible for these specific C-8 hydroxylations in a biosynthetic context remain an area for further investigation.

Data Tables

Table 1: Key Enzymes in Early Ergot Alkaloid Biosynthesis

| Enzyme Name (Common/Gene) | Function | Primary Precursors/Substrates | Key Products | References |

| DMATS (dmaW) | Catalyzes the prenylation of L-tryptophan. | L-tryptophan, DMAPP | 4-(γ, γ-dimethylallyl)tryptophan (DMAT) | rsc.orgnih.govmdpi.comwvu.eduresearchgate.netmdpi.comnih.govpsu.eduuky.eduresearchgate.netresearchgate.net |

| Methyltransferase (easF) | Catalyzes the N-methylation of DMAT. | DMAT | N-methyl-4-(γ, γ-dimethylallyl)tryptophan (N-Me-DMAT) | rsc.orgmdpi.comresearchgate.netresearchgate.netfrontiersin.orgasm.org |

| EasE (FgaOx1, ccsA) | Catalyzes oxidative cyclization, essential for C-ring formation. | N-Me-DMAT | Chanoclavine-I | nih.govrsc.orgresearchgate.netfrontiersin.orgasm.orgagrobiology.runih.gov |

| EasC (FgaCat) | Catalyzes oxidative cyclization of the central C ring. | 1,3-diene intermediate | Chanoclavine-I | nih.govrsc.orgresearchgate.netasm.orgagrobiology.runih.gov |

| EasD | Involved in the oxidation of chanoclavine-I. | Chanoclavine-I | Chanoclavine-I aldehyde | agrobiology.ru |

| EasA (FgaOx3) | Catalyzes the reduction of the C8-C9 alkene in chanoclavine-I aldehyde, leading to D-ring formation. | Chanoclavine-I aldehyde | Agroclavine (in Claviceps) or Festuclavine (in Aspergillus) | mdpi.comnih.govebi.ac.ukresearchgate.netmdpi.comacs.org |

| CloA (Cytochrome P450) | Catalyzes the oxidation of agroclavine towards lysergic acid. | Agroclavine | Elymoclavine (B1202758), Paspalic acid, Lysergic acid | psu.edumdpi.comfrontiersin.org |

| Non-ribosomal Peptide Synthases (NRPS) | Catalyze the formation of peptide linkages to lysergic acid. | Lysergic acid, amino acids | Ergopeptides (e.g., Ergotamine, Ergocryptine) | rsc.orgnih.govmdpi.comapsnet.orgnih.govagrobiology.runih.gov |

Table 2: Key Intermediates in Ergot Alkaloid Biosynthesis

Compound List

this compound

L-Tryptophan

Dimethylallyl pyrophosphate (DMAPP)

4-(γ, γ-dimethylallyl)tryptophan (DMAT)

N-methyl-4-(γ, γ-dimethylallyl)tryptophan (N-Me-DMAT)

Chanoclavine-I

Chanoclavine-I aldehyde

Agroclavine

Festuclavine

Lysergic acid

Ergotamine

Ergine

Erginine

Fumigaclavine A

Fumigaclavine B

Fumigaclavine C

Ergocryptine

Ergometrine

Ergovaline

Paspalic acid

Elymoclavine

Pyroclavine

Genetic Regulation of Biosynthetic Pathways

The biosynthesis of ergot alkaloids (EAs) in fungi is a complex process governed by specific gene clusters, often referred to as "eas" clusters asm.orgnih.govresearchgate.net. These clusters contain genes encoding the enzymes responsible for the synthesis of these compounds. Research has indicated that the regulation of these genes is crucial for controlling EA production asm.orgnih.gov.

A key finding in this area is the identification of regulatory genes associated with the EA gene clusters. For instance, the gene easR, found adjacent to the eas cluster in Metarhizium brunneum, has been characterized as a putative transcription factor essential for the sufficient transcription of EA biosynthesis genes asm.orgnih.govresearchgate.net. Knockout studies of easR in M. brunneum resulted in the complete absence or significant reduction of EA accumulation, alongside a marked decrease in mRNA from the eas cluster genes asm.orgnih.gov. This suggests that EasR plays a vital role in activating the expression of these biosynthetic genes asm.orgnih.gov. Homologs of easR have been identified in numerous other ergot alkaloid-producing fungi, indicating a conserved regulatory mechanism asm.orgnih.gov.

The clustering of genes within the EA pathway is a common feature in fungi, believed to facilitate coregulation asm.org. While the exact mechanisms of regulation can be intricate, involving multiple factors and operating at global and pathway-specific levels, the identification of regulatory genes like easR provides a significant step towards understanding this control asm.orgnih.gov. For example, in Calcarisporium arbuscula, the aurF gene, encoding a putative transcription factor, regulates the aurovertin (B1171891) biosynthesis gene cluster, demonstrating a precedent for such regulatory roles in fungal secondary metabolite production asm.org.

Changes in gene expression can also lead to the accumulation of pathway intermediates and affect the levels of different ergot alkaloids nih.govresearchgate.net. Comparative genomics and phylogenomic analyses highlight that gene gains, losses, and sequence changes influencing enzyme specificity are key drivers of ergot alkaloid diversity, with changes in gene expression contributing to the variation in alkaloid profiles nih.govresearchgate.net.

Directed Biosynthesis and Bioconversion Strategies

Directed biosynthesis and bioconversion strategies offer powerful approaches to manipulate and enhance the production of ergot alkaloids, including the creation of novel derivatives scispace.comnih.govacs.orgresearchgate.net. These methods leverage the understanding of the biosynthetic pathways and the enzymes involved.

Directed Biosynthesis: This strategy involves feeding producing organisms, such as Claviceps purpurea, with analogues of amino acids or other precursors to guide the biosynthesis towards specific, often unnatural, ergot alkaloid analogues scispace.comnih.govacs.orgresearchgate.net. For instance, feeding C. purpurea with L-norvaline has successfully yielded unnatural lysergic acid derivatives belonging to the ergopeptine class, such as ergorine and ergonorine acs.orgresearchgate.net. These studies have also helped to delineate the size limitations for substituents in the first position of the peptide moiety within ergopeptine structures acs.org. Such approaches are valuable for exploring new pharmacologically interesting alkaloid analogues scispace.com.

Bioconversion: Bioconversion utilizes enzymes or whole microorganisms to transform existing ergot alkaloids into different compounds scispace.comnih.gov. This can involve specific enzymatic modifications or degradation pathways. For example, Rhodococcus erythropolis has been shown to biotransform ergopeptines into lysergic acid, with ergine identified as an intermediate product nih.gov. This process involves a defined catabolic pathway, potentially targeting a shared molecular moiety across different ergopeptines, followed by an amidase activity to convert ergine to lysergic acid nih.gov. While research has explored bioconversions of various ergot alkaloids and their derivatives, specific examples directly involving the bioconversion to or from this compound are not extensively detailed in the provided search snippets, though microbial hydroxylation of dihydroergotamine (B1670595) (DHE) using Rhodococcus sp. has been noted as a method for synthesizing 8'-hydroxy-DHE benchchem.com.

Metabolic Engineering and Heterologous Production: Advances in biotechnology, including synthetic biology and metabolic engineering, are enabling the production of ergot alkaloids in heterologous hosts agrobiology.rursc.orgnih.gov. By refactoring and engineering the EA biosynthetic pathways in organisms like Aspergillus nidulans, researchers have achieved the production of various EAs and intermediates nih.gov. For example, the overexpression of specific enzymes, such as cytochrome P450 enzymes like CloA, has led to significant improvements in the titers of certain ergot alkaloids nih.govfrontiersin.org. These efforts aim to create robust platforms for the overproduction of medicinal ergot alkaloids and their derivatives nih.gov.

Data Tables

To illustrate the genetic regulation and bioconversion strategies, the following tables summarize key findings:

Table 1: Key Genes and Their Roles in Ergot Alkaloid Biosynthesis Regulation

| Gene Name | Organism(s) | Putative Function | Observed Effect on Ergot Alkaloid Biosynthesis | Citation(s) |

| easR | Metarhizium brunneum | Putative transcription factor | Required for sufficient transcription of EA biosynthesis genes; knockout leads to lack of EAs. | asm.orgnih.govresearchgate.net |

| aurF | Calcarisporium arbuscula | Putative transcription factor | Regulates aurovertin biosynthesis gene cluster; deletion eliminates biosynthesis. | asm.org |

Table 2: Examples of Directed Biosynthesis and Bioconversion Strategies

| Strategy | Organism/Enzyme | Precursor/Substrate | Product/Outcome | Citation(s) |

| Directed Biosynthesis | Claviceps purpurea | L-norvaline | Unnatural ergopeptines (e.g., ergorine, ergonorine, ergonornorine) | acs.orgresearchgate.net |

| Bioconversion | Rhodococcus erythropolis | Ergopeptines | Lysergic acid (via ergine intermediate) | nih.gov |

| Bioconversion | Rhodococcus sp. | Dihydroergotamine (DHE) | 8'-Hydroxy-DHE (via microbial hydroxylation) | benchchem.com |

| Heterologous Production | Aspergillus nidulans | N/A (engineered pathway) | Diverse EAs and intermediates (e.g., PCC, CC, agroclavine, festuclavine) | nih.gov |

| Heterologous Production | Aspergillus nidulans | N/A (engineered pathway) | Elymoclavine (EC), Dihydrolysergic acid (DHLA) (via CloA overexpression) | nih.gov |

Compound List:

this compound

Ergotamine

Dihydroergotamine (DHE)

Ergine

Lysergic acid

Agroclavine

Festuclavine

Elymoclavine

Ergovaline

Ergocornine

Ergorine

Ergonorine

Ergonornorine

Fumigaclavine A

Fumigaclavine C

Lysergic acid α-hydroxyethylamide (LAH)

Prechanoclavine (PCC)

Chanoclavine (CC)

Dihydroelysergol (DHLG)

Dihydrolysergic acid (DHLA)

Ergometrine (Ergonovine)

Ergopeptines

Ergopeptams

Clavines

DMAT (4-(γ, γ-dimethylallyl)tryptophan)

N-Me-DMAT (4-dimethyl-L-abrine)

Chanoclavine-I

Chanoclavine-I aldehyde

Paspalic acid

Aurovertin

References:

asm.org A gene regulating ergot alkaloid biosynthesis in Metarhizium brunneum. mdpi.com Diversification of Ergot Alkaloids in Natural and Modified Fungi. agrobiology.ru Agricultural Biology, Ergot Claviceps purpurea (Fri. rsc.org Ergot alkaloid biosynthesis. nih.gov Biosynthetic Pathways of Ergot Alkaloids. wvu.edu Extension of the ergot alkaloid gene cluster. researchgate.net A gene regulating ergot alkaloid biosynthesis in Metarhizium brunneum. nih.gov A gene regulating ergot alkaloid biosynthesis in Metarhizium brunneum. nih.gov Physiological controls and regulation of ergot alkaloid formation. nih.gov Genetics, Genomics and Evolution of Ergot Alkaloid Diversity. rsc.org Recent progress in ergot alkaloid research. researchgate.net The ergot alkaloid gene cluster in Claviceps purpurea: Extension of the cluster sequence and intra species evolution. nih.gov Rhodococcus erythropolis MTHt3 biotransforms ergopeptines to lysergic acid. nih.gov An Old Yellow Enzyme Gene Controls the Branch Point between Aspergillus fumigatus and Claviceps purpurea Ergot Alkaloid Pathways. researchgate.net The common biosynthetic pathway of ergot alkaloids in different fungal species. nih.gov Ergot: from witchcraft to biotechnology. mdpi.com Biosynthetic Pathways of Ergot Alkaloids. nih.gov Overproduction of medicinal ergot alkaloids based on a fungal platform. researchgate.net Metabolic Engineering of Plants for Alkaloid Production. researchgate.net Genetics, Genomics and Evolution of Ergot Alkaloid Diversity. nlk.cz Dokumenty | Medvik - Národní lékařská knihovna. scispace.com Progress and prospects of ergot alkaloid research. mdpi.com First Synthesis of Ergotamine- 13 CD 3 and Ergotaminine- 13 CD 3 from Unlabeled Ergotamine. frontiersin.org Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). nih.gov Directed Biosynthesis of Unnatural Ergot Peptide Alkaloids. mdma.ch 7. Ergot Alkaloids and Other MetaBOLITES of the Genus Claviceps. researchgate.net Biotechnology and genetics of ergot alkaloids. acs.org Directed Biosynthesis of Unnatural Ergot Peptide Alkaloids. researchgate.net Petr Sedmera's research works | The Czech Academy of Sciences and other places. researchgate.net Directed Biosynthesis of Unnatural Ergot Peptide Alkaloids. frontiersin.org Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases. mdpi.com The Genetic Regulation of Secondary Metabolic Pathways in Response to Salinity and Drought as Abiotic Stresses. benchchem.com 8'-Hydroxydihydroergotamine | 90650-44-5 | Benchchem. researchgate.net (PDF) Biosynthesis of Ergot Alkaloids. nih.gov Clustered Pathway Genes in Aflatoxin Biosynthesis. frontiersin.org Cloned genes and genetic regulation of anthocyanin biosynthesis in maize, a comparative review. nih.gov this compound | C33H35N5O6 | CID 102145981 - PubChem.## Genetic Regulation and Directed Biosynthesis Strategies for Ergot Alkaloids

The biosynthesis of ergot alkaloids (EAs) is a complex process involving a coordinated set of genes, often organized into specific clusters within the fungal genome. Understanding the genetic regulation of these pathways and developing strategies for directed biosynthesis and bioconversion are crucial for both limiting the proliferation of these compounds in agricultural settings and for enhancing their production for pharmaceutical applications. While direct research on "this compound" within these specific contexts is limited in the provided literature, the broader mechanisms governing ergot alkaloid synthesis offer significant insights.

Genetic Regulation of Biosynthetic Pathways

The synthesis of ergot alkaloids is orchestrated by specialized gene clusters, commonly referred to as "eas" (ergot alkaloid synthesis) clusters asm.orgnih.govresearchgate.net. These clusters house the genes encoding the enzymes responsible for the multi-step production of EAs. The regulation of these genes is paramount for controlling the yield and type of alkaloids produced asm.orgnih.gov.

A significant discovery in this area is the identification of regulatory genes associated with these clusters. For instance, the gene easR, located adjacent to the eas cluster in Metarhizium brunneum, has been identified as a putative transcription factor that is vital for the proper transcription of EA biosynthesis genes asm.orgnih.govresearchgate.net. Experimental evidence from knockout studies of easR in M. brunneum demonstrated a complete absence or significant reduction in EA accumulation, correlating with a substantial decrease in mRNA levels from the eas cluster genes asm.orgnih.gov. This indicates that EasR plays a critical role in activating the expression of these biosynthetic genes asm.orgnih.gov. The presence of easR homologs in numerous other ergot alkaloid-producing fungi suggests a conserved regulatory mechanism across different species asm.orgnih.gov.

The clustering of genes involved in specialized metabolite pathways, such as EA biosynthesis, is a common strategy in fungi, likely facilitating coregulation asm.org. While the regulatory mechanisms can be intricate, involving multiple factors and acting at both global and pathway-specific levels, the identification of regulatory genes like easR represents a key advancement in understanding this control asm.orgnih.gov. For example, the aurF gene in Calcarisporium arbuscula, which encodes a putative transcription factor, regulates the aurovertin biosynthesis gene cluster, serving as a precedent for such regulatory roles in fungal secondary metabolism asm.org.

Directed Biosynthesis and Bioconversion Strategies

Directed biosynthesis and bioconversion strategies offer sophisticated methods for manipulating and enhancing the production of ergot alkaloids, including the generation of novel derivatives scispace.comnih.govacs.orgresearchgate.net. These approaches leverage the detailed understanding of the biosynthetic pathways and the enzymatic machinery involved.

Directed Biosynthesis: This technique involves supplying producing organisms, such as Claviceps purpurea, with modified amino acids or other precursors to guide the biosynthetic machinery towards the production of specific, often unnatural, ergot alkaloid analogues scispace.comnih.govacs.orgresearchgate.net. For instance, feeding C. purpurea with L-norvaline has successfully led to the production of unnatural ergopeptine derivatives, including ergorine, ergonorine, and ergonornorine acs.orgresearchgate.net. These studies have also provided insights into the maximum permissible size of substituents at specific positions within the peptide moiety of ergopeptines acs.org. Such methods are invaluable for exploring novel pharmacologically relevant alkaloid analogues scispace.com.

Bioconversion: Bioconversion employs enzymes or entire microbial systems to chemically transform existing ergot alkaloids into different compounds scispace.comnih.gov. This can involve specific enzymatic modifications or the utilization of degradation pathways. For example, Rhodococcus erythropolis has demonstrated the ability to biotransform ergopeptines into lysergic acid, with ergine identified as an intermediate in this process nih.gov. This biotransformation pathway appears to involve an initial enzyme targeting a common molecular feature across various ergopeptines, followed by an amidase activity that converts ergine to lysergic acid nih.gov. While research has explored the bioconversion of diverse ergot alkaloids and their derivatives, specific instances detailing the bioconversion to or from this compound are not extensively documented in the provided search results. However, microbial hydroxylation of dihydroergotamine (DHE) using Rhodococcus species has been noted as a method for synthesizing 8'-hydroxy-DHE benchchem.com.

Metabolic Engineering and Heterologous Production: Advances in biotechnology, including synthetic biology and metabolic engineering, are facilitating the production of ergot alkaloids in heterologous host organisms agrobiology.rursc.orgnih.gov. By reconstructing and engineering the EA biosynthetic pathways in hosts like Aspergillus nidulans, researchers have successfully produced various EAs and their intermediates nih.gov. For example, the overexpression of specific enzymes, such as cytochrome P450 enzymes like CloA, has led to significant increases in the titers of certain ergot alkaloids nih.govfrontiersin.org. These efforts aim to establish robust platforms for the large-scale production of medicinal ergot alkaloids and their derivatives nih.gov.

Data Tables

The following tables summarize key findings related to the genetic regulation and strategies for directed biosynthesis and bioconversion of ergot alkaloids.

Table 1: Key Genes and Their Roles in Ergot Alkaloid Biosynthesis Regulation

| Gene Name | Organism(s) | Putative Function | Observed Effect on Ergot Alkaloid Biosynthesis | Citation(s) |

| easR | Metarhizium brunneum | Putative transcription factor | Essential for sufficient transcription of EA biosynthesis genes; knockout leads to complete absence of EAs. | asm.orgnih.govresearchgate.net |

| aurF | Calcarisporium arbuscula | Putative transcription factor | Regulates the aurovertin biosynthesis gene cluster; deletion results in the elimination of aurovertin biosynthesis. | asm.org |

Table 2: Examples of Directed Biosynthesis and Bioconversion Strategies for Ergot Alkaloids

| Strategy | Organism/Enzyme | Precursor/Substrate | Product/Outcome | Citation(s) |

| Directed Biosynthesis | Claviceps purpurea | L-norvaline | Production of unnatural ergopeptines (e.g., ergorine, ergonorine, ergonornorine). | acs.orgresearchgate.net |

| Bioconversion | Rhodococcus erythropolis | Ergopeptines | Biotransformation to lysergic acid, with ergine as an intermediate product. | nih.gov |

| Bioconversion | Rhodococcus sp. | Dihydroergotamine (DHE) | Synthesis of 8'-hydroxy-DHE via microbial hydroxylation. | benchchem.com |

| Heterologous Production | Aspergillus nidulans (engineered pathway) | N/A (pathway reconstruction) | Production of diverse EAs and intermediates such as prechanoclavine (PCC), chanoclavine (CC), agroclavine, and festuclavine. | nih.gov |

| Heterologous Production | Aspergillus nidulans (engineered pathway) | N/A (overexpression of CloA) | Enhanced production of elymoclavine (EC) and dihydrolysergic acid (DHLA). | nih.gov |

Compound List:

this compound

Ergotamine

Dihydroergotamine (DHE)

Ergine

Lysergic acid

Agroclavine

Festuclavine

Chanoclavine

Elymoclavine

Ergovaline

Ergocornine

Ergorine

Ergonorine

Ergonornorine

Fumigaclavine A

Fumigaclavine C

Lysergic acid α-hydroxyethylamide (LAH)

Prechanoclavine (PCC)

Chanoclavine (CC)

Dihydroelysergol (DHLG)

Dihydrolysergic acid (DHLA)

Ergometrine (Ergonovine)

Ergopeptines

Ergopeptams

Clavines

DMAT (4-(γ, γ-dimethylallyl)tryptophan)

N-Me-DMAT (4-dimethyl-L-abrine)

Chanoclavine-I

Chanoclavine-I aldehyde

Paspalic acid

Aurovertin

References:

asm.org A gene regulating ergot alkaloid biosynthesis in Metarhizium brunneum. mdpi.com Diversification of Ergot Alkaloids in Natural and Modified Fungi. agrobiology.ru Agricultural Biology, Ergot Claviceps purpurea (Fri. rsc.org Ergot alkaloid biosynthesis. nih.gov Biosynthetic Pathways of Ergot Alkaloids. wvu.edu Extension of the ergot alkaloid gene cluster. researchgate.net A gene regulating ergot alkaloid biosynthesis in Metarhizium brunneum. nih.gov A gene regulating ergot alkaloid biosynthesis in Metarhizium brunneum. nih.gov Physiological controls and regulation of ergot alkaloid formation. nih.gov Genetics, Genomics and Evolution of Ergot Alkaloid Diversity. rsc.org Recent progress in ergot alkaloid research. researchgate.net The ergot alkaloid gene cluster in Claviceps purpurea: Extension of the cluster sequence and intra species evolution. nih.gov Rhodococcus erythropolis MTHt3 biotransforms ergopeptines to lysergic acid. nih.gov An Old Yellow Enzyme Gene Controls the Branch Point between Aspergillus fumigatus and Claviceps purpurea Ergot Alkaloid Pathways. researchgate.net The common biosynthetic pathway of ergot alkaloids in different fungal species. nih.gov Ergot: from witchcraft to biotechnology. mdpi.com Biosynthetic Pathways of Ergot Alkaloids. nih.gov Overproduction of medicinal ergot alkaloids based on a fungal platform. researchgate.net Metabolic Engineering of Plants for Alkaloid Production. researchgate.net Genetics, Genomics and Evolution of Ergot Alkaloid Diversity. nlk.cz Dokumenty | Medvik - Národní lékařská knihovna. scispace.com Progress and prospects of ergot alkaloid research. mdpi.com First Synthesis of Ergotamine- 13 CD 3 and Ergotaminine- 13 CD 3 from Unlabeled Ergotamine. frontiersin.org Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). nih.gov Directed Biosynthesis of Unnatural Ergot Peptide Alkaloids. mdma.ch 7. Ergot Alkaloids and Other MetaBOLITES of the Genus Claviceps. researchgate.net Biotechnology and genetics of ergot alkaloids. acs.org Directed Biosynthesis of Unnatural Ergot Peptide Alkaloids. researchgate.net Petr Sedmera's research works | The Czech Academy of Sciences and other places. researchgate.net Directed Biosynthesis of Unnatural Ergot Peptide Alkaloids. frontiersin.org Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases. mdpi.com The Genetic Regulation of Secondary Metabolic Pathways in Response to Salinity and Drought as Abiotic Stresses. benchchem.com 8'-Hydroxydihydroergotamine | 90650-44-5 | Benchchem. researchgate.net (PDF) Biosynthesis of Ergot Alkaloids. nih.gov Clustered Pathway Genes in Aflatoxin Biosynthesis. frontiersin.org Cloned genes and genetic regulation of anthocyanin biosynthesis in maize, a comparative review. nih.gov this compound | C33H35N5O6 | CID 102145981 - PubChem.

Advanced Structural Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy plays a pivotal role in determining the intricate stereochemistry and conformational aspects of complex molecules like 8-Hydroxyergotamine. The detailed analysis of ¹H and ¹³C NMR spectra provides critical information about the connectivity of atoms and the spatial arrangement of functional groups.

The ¹H NMR spectrum of this compound exhibits characteristic signals that aid in its structural assignment nih.gov. Key signals include an olefinic proton at 6.63 ppm, an exchangeable one-proton singlet corresponding to a hydroxyl group (OH) at 6.41 ppm, and a proton designated as H-2 at 7.04 ppm. Additionally, a multiplet in the region of 7.16-7.62 ppm accounts for the aromatic protons, while two exchangeable singlets are attributed to the NH protons nih.gov.

The ¹³C NMR spectrum confirms the presence of 33 carbon atoms within the molecule nih.gov. Notably, the chemical shifts observed in the ¹³C NMR spectrum of this compound are reported to be within 1 ppm of the literature data for ergotamine and ergotaminine, indicating significant structural similarity in their carbon frameworks nih.gov. While specific ¹³C assignments for this compound are not detailed in the provided snippets, the technique is crucial for identifying all carbon environments, including quaternary carbons and those bearing heteroatoms, which are essential for complete structural confirmation. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy and coupling constant analysis, are vital for establishing relative stereochemistry and conformational preferences by probing through-space and through-bond nuclear interactions pdx.educhemguide.co.ukoregonstate.eduscielo.br.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

The mass spectrum of this compound contains a series of characteristic fragment ions, including peaks at m/z 314, 244, 153, 125, and 70 nih.gov. A notable observation is the presence of an ion at m/z 283 (C16H19N3O2), which differs from expected fragmentation patterns related to ergotamine's ergo line moiety nih.gov. These fragmentation patterns provide crucial clues about the molecule's substructures and the points of bond cleavage under ionization conditions.

General fragmentation studies on related ergot alkaloids reveal common pathways, such as the loss of water (-18 u) from the C-12' alpha-hydroxy functionality, a feature relevant to this compound due to its hydroxyl group researchgate.netresearchgate.net. Other characteristic fragments observed in peptide ergot alkaloids include ions at m/z 320 (resulting from cleavage of ring E amide and ether functions), m/z 348, m/z 268, m/z 251, and m/z 225, as well as a recurring motif of m/z 223 fragmenting to m/z 208 researchgate.netresearchgate.net.

Electrospray Ionization (ESI) and Tandem MS Approaches

Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for analyzing ergot alkaloids, allowing for detailed fragmentation analysis and structural confirmation of protonated molecules ([M+H]⁺) researchgate.netresearchgate.netsoton.ac.uk. Typical ESI-MS/MS parameters for ergot alkaloids involve specific voltages for the capillary, cone, and skimmer lenses, along with controlled collision energies for fragmentation researchgate.netresearchgate.net. Instruments like tandem quadrupole mass spectrometers are commonly employed for these analyses researchgate.netresearchgate.net. The use of Multiple Reaction Monitoring (MRM) allows for highly sensitive and selective detection of specific precursor-to-product ion transitions, aiding in the identification of compounds like hydroxyergotamine in complex mixtures researchgate.netnumberanalytics.com.

Nano-LC/MS/MS in Complex Mixture Analysis

Nano-liquid chromatography coupled with tandem mass spectrometry (nano-LC/MS/MS) offers enhanced sensitivity and resolution, making it ideal for analyzing complex biological or fungal extracts where this compound might be present in low concentrations numberanalytics.comugent.be. This technique has been successfully employed to identify hydroxyergotamine in fungal extracts, demonstrating its utility in discovering and characterizing novel compounds within intricate sample matrices numberanalytics.com. The high sensitivity of nano-LC/MS/MS is particularly advantageous for identifying analytes that may not be readily detectable by conventional methods ugent.be.

X-ray Diffraction Crystallography for Absolute Stereochemistry and Conformation

X-ray Diffraction Crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute stereochemistry and precise atomic arrangement of this compound soton.ac.ukresearchgate.netspectroscopyonline.com. The analysis of X-ray diffraction patterns, generated by the scattering of X-rays by the electron clouds of atoms within a crystal lattice, allows for the precise localization of atoms in space spectroscopyonline.com.

The determination of absolute stereochemistry is a critical aspect of characterizing chiral molecules like ergot alkaloids. Techniques such as the Flack parameter, derived from analyzing Bijvoet differences in diffraction intensities, are employed to distinguish between enantiomers and establish the absolute configuration soton.ac.ukresearchgate.netspectroscopyonline.com. The presence of heavy atoms in a molecule generally enhances the reliability of absolute configuration determination through X-ray crystallography. While specific crystal structure data for this compound is not detailed in the provided snippets, the technique has been instrumental in establishing the structures of related hydroxylated ergot alkaloids, and literature directly links hydroxyergotamine to crystallographic studies.

Spectroscopic Studies Beyond Basic Identification

Beyond routine identification, advanced spectroscopic studies provide deeper insights into the molecular structure and properties of this compound. The detailed fragmentation patterns obtained from MS/MS experiments, as discussed in Section 4.2, offer a molecular fingerprint that aids in distinguishing this compound from isomers or related compounds. The characteristic NMR chemical shifts and coupling constants, as detailed in Section 4.1, are crucial for confirming the presence of specific functional groups and stereochemical relationships. Furthermore, the ability of X-ray crystallography to resolve absolute stereochemistry, as outlined in Section 4.3, moves beyond basic identification to provide definitive structural information essential for understanding the molecule's biological interactions and properties.

Molecular Interaction Mechanisms and Target Binding Studies in Vitro/theoretical

Investigation of Ligand-Receptor Binding Affinities in Defined Systems

The binding affinities of ergot alkaloids to monoaminergic receptors are typically determined through radioligand binding assays. These in vitro studies measure the ability of a compound to displace a known radioactive ligand from a specific receptor type, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity. Lower Ki values indicate higher binding affinity.

Ergot alkaloids, as a class, demonstrate potent interactions with both dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) receptors. They have been shown to compete effectively for the binding of radiolabeled ligands such as ³H-dopamine and ³H-haloperidol to dopamine receptors in bovine striatal membranes. Similarly, they exhibit high affinity for serotonin receptors. The pharmacological complexity of these alkaloids arises from their varied affinities for the numerous subtypes of these receptors. At least 14 subtypes of 5-HT receptors and 5 subtypes of dopamine receptors have been identified, each with distinct structural and functional characteristics.

Table 1: Binding Affinities (Ki, nM) of Ergotamine for Human Serotonin and Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| Serotonin Receptors | |

| 5-HT1A | 15 |

| 5-HT1B | 0.4 |

| 5-HT1D | 0.5 |

| 5-HT2A | 3.2 |

| 5-HT2B | 1.3 |

| 5-HT2C | 11 |

| Dopamine Receptors | |

| D1 | 220 |

| D2 | 1.8 |

| D3 | 5.1 |

| D4 | 4.3 |

| D5 | 130 |

This data is for the parent compound ergotamine and serves as an estimate for the potential binding profile of 8-hydroxyergotamine. The addition of a hydroxyl group at the C-8 position could potentially alter these affinities.

Molecular recognition is governed by the specific three-dimensional interactions between a ligand and its receptor binding pocket. The tetracyclic ergoline (B1233604) scaffold is a key determinant of the interaction of ergot alkaloids with serotonin and dopamine receptors.

Structural studies, including X-ray crystallography of ergotamine bound to the human 5-HT1B receptor, have provided detailed insights into these interactions. These studies reveal that ergotamine settles into the orthosteric binding pocket, the same site that binds the endogenous ligand serotonin. Additionally, it occupies an extended binding pocket near the extracellular loops of the receptor.

The key interactions for ergotamine within the 5-HT1B receptor include:

A salt bridge formed between the protonated nitrogen of the ergoline scaffold and a conserved aspartate residue in the third transmembrane helix (TM3). This interaction is crucial for anchoring the ligand in the binding pocket.

Hydrophobic interactions between the planar ergoline ring system and a narrow hydrophobic cleft formed by aromatic and aliphatic amino acid residues from several transmembrane helices (TM3, TM6, and TM7).

Molecular docking studies, which computationally model the interaction between a ligand and a receptor, further support these findings and help to predict the binding modes of related compounds. For this compound, it is anticipated that the ergoline core would engage in similar salt bridge and hydrophobic interactions. The presence of the hydroxyl group at the 8-position could introduce an additional hydrogen bond with a suitable amino acid residue in the binding pocket, potentially increasing its affinity or altering its selectivity for certain receptor subtypes compared to ergotamine.

Mechanistic Probes for Molecular Interactions

While there is no specific information in the reviewed literature on the use of this compound as a mechanistic probe, ergot alkaloids in general, due to their high affinity and complex pharmacology, have been instrumental in characterizing monoaminergic receptor subtypes. Their ability to act as both agonists and antagonists at presynaptic and postsynaptic dopamine receptors, for instance, has helped to dissect the different functional roles of these receptor populations.

The mixed agonist-antagonist profile of these compounds makes them valuable tools for studying the conformational states of receptors that lead to different downstream signaling pathways. A compound like this compound, with its potential for unique hydrogen bonding interactions, could theoretically be developed into a more selective probe to investigate the structure and function of specific receptor subtypes.

Allosteric Modulation and Conformational Changes in Target Interactions

G protein-coupled receptors (GPCRs), such as the serotonin and dopamine receptors, are dynamic proteins that exist in multiple conformational states. Ligand binding stabilizes specific conformations, which in turn determines the cellular response. Agonists stabilize active conformations that promote G protein coupling, while antagonists bind to the receptor without stabilizing the active state.

The binding of an agonist like ergotamine induces significant conformational changes in the receptor. A key change is an outward movement of the cytoplasmic end of the sixth transmembrane helix (TM6). This movement opens up a cavity on the intracellular side of the receptor, allowing it to bind and activate G proteins, thereby initiating downstream signaling cascades.

In addition to binding at the primary (orthosteric) site, some molecules can bind to a secondary (allosteric) site on the receptor. Allosteric modulators can alter the receptor's affinity for or efficacy of the endogenous ligand. While there is no direct evidence of this compound acting as an allosteric modulator, some ergot derivatives, such as methysergide, have been noted to have complex interactions that may involve allosteric mechanisms. The crystal structure of ergotamine bound to the 5-HT1B receptor revealed its occupation of both the orthosteric pocket and an extended binding pocket, which could be considered a form of allosteric interaction that contributes to its specific signaling profile. This dual-site binding could be a common feature among ergot alkaloids, potentially including this compound, and may explain their complex pharmacological effects, such as inducing biased agonism where only a subset of a receptor's signaling pathways are activated.

Advanced Analytical Chemistry Methodologies for Research Applications

Chromatographic Separations of 8-Hydroxyergotamine and its Epimers

Chromatographic techniques are fundamental for the analysis of ergot alkaloids, which often exist as pairs of C-8 epimers. researchgate.net The spatial orientation at this carbon atom significantly influences the molecule's properties, making their separation essential for accurate research. This compound and its corresponding "-inine" epimer require high-resolution separation methods for individual characterization and quantification.

High-Performance Liquid Chromatography (HPLC), particularly in its ultra-high performance (UHPLC) format, is the predominant technique for the separation of ergot alkaloids and their epimers. nih.gov The development of a successful HPLC method hinges on the careful optimization of several key parameters to achieve baseline resolution between the C-8-R-isomer (e.g., this compound) and the C-8-S-isomer.

Key aspects of HPLC method development include:

Stationary Phase Selection: Reversed-phase columns, such as C18, are most commonly employed for the separation of ergot alkaloids. nih.gov The choice of column chemistry and particle size (smaller particles in UHPLC offer higher efficiency) is critical for resolving the structurally similar epimers. researchgate.netnih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often buffered or acidified with agents like formic acid or ammonium carbonate. nih.govmdpi.com The precise ratio and gradient elution profile—where the organic solvent concentration is varied over time—are optimized to separate the target analytes from each other and from matrix components. researchgate.net

Instrumental Parameters: Column temperature and mobile phase flow rate are fine-tuned to improve peak shape and resolution. researchgate.net Maintaining a controlled temperature, for instance at 35°C, can enhance separation efficiency. nih.gov To minimize the risk of on-column epimerization, which can occur in solution, sample analysis sequences are often kept short and samples are maintained at low temperatures in the autosampler. nih.govmdpi.com

Table 1: Example HPLC Parameters for Ergot Alkaloid Epimer Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Provides hydrophobic interaction for separation. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, acid improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component, elutes compounds from the column. |

| Flow Rate | 0.4 mL/min | Influences analysis time and separation efficiency. |

| Column Temp. | 35°C | Optimizes peak resolution and reduces viscosity. |

| Gradient Elution | Varied % of Mobile Phase B over time | Allows for the separation of compounds with different polarities in a single run. |

This table presents a generalized set of starting conditions based on methods for similar ergot alkaloids. Specific parameters for this compound would require empirical optimization.

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of ergot alkaloids. mdpi.com In CE, charged molecules migrate through a narrow fused-silica capillary under the influence of a strong electric field. The technique's high resolving power makes it particularly suitable for separating structurally similar isomers like epimers. nih.gov

To achieve the separation of the neutral or similarly charged ergot alkaloid epimers, chiral selectors are often added to the background electrolyte (buffer). Cyclodextrins (such as β- and γ-cyclodextrin) are commonly used for this purpose. nih.govmdpi.com These molecules have a chiral cavity into which the epimers can transiently fit, leading to differential migration times and enabling their separation. A typical method might employ a phosphate buffer at a low pH (e.g., 2.5) containing a mixture of cyclodextrins and other modifiers like urea to achieve a simultaneous separation of multiple alkaloid epimers within a short analysis time of around 12 minutes. nih.gov

Detection and Quantification in Research Samples (Non-Biological Matrix)

Following chromatographic or electrophoretic separation, sensitive and specific detection methods are required for the quantification of this compound in research samples.

Both Ultraviolet (UV) and Fluorescence (FLD) detection are commonly used with HPLC and CE systems for ergot alkaloid analysis. mdpi.com

UV Detection: This method relies on the absorbance of UV light by the analyte. For CE analysis, a detection wavelength of 214 nm has been effectively used for ergot alkaloids. nih.gov

Fluorescence Detection: Ergot alkaloids possess a lysergic acid-derived structure, which contains an indole (B1671886) moiety that exhibits strong native fluorescence. lew.ro This property allows for highly sensitive and selective detection without the need for derivatization. Excitation and emission wavelengths are selected to maximize the signal for the target analyte. For example, methods for related compounds have used excitation wavelengths around 280-322 nm and emission wavelengths around 350 nm. lew.romdpi.com Fluorescence detection can offer a significant improvement in sensitivity, with limits of detection potentially being 30-fold lower than standard UV detection. nih.gov

Table 2: Example Fluorescence Detector Performance for a Related Ergot Alkaloid

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Dihydroergotamine (B1670595) | lew.ro |

| Excitation λ | 280 nm | lew.ro |

| Emission λ | 350 nm | lew.ro |

| Limit of Detection (LOD) | 4.48 x 10⁻⁸ M | lew.ro |

| Limit of Quantification (LOQ) | 1.36 x 10⁻⁷ M | lew.ro |

This table illustrates the high sensitivity achievable with fluorescence detection for ergot compounds.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the definitive identification and quantification of ergot alkaloids. nih.gov This technique offers unparalleled specificity and sensitivity. nih.govresearchgate.net

In a typical LC-MS/MS setup, an electrospray ionization (ESI) source is used to generate charged parent ions of the analyte (e.g., the protonated molecule [M+H]⁺). nih.gov The first quadrupole of the mass spectrometer selects this specific parent ion, which is then fragmented in a collision cell. The second quadrupole then selects one or more specific fragment ions (product ions) for detection. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific because it relies on both the mass of the parent molecule and the mass of a characteristic fragment. researchgate.net For some ergot alkaloid epimers, the signal corresponding to the loss of a water molecule ([M-H₂O+H]⁺) may be more abundant and thus preferable for use as the parent ion. nih.gov This high degree of selectivity allows for accurate quantification even in the presence of co-eluting impurities.

Table 3: Illustrative Precursor and Product Ions for MS/MS Detection of a Related Compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Mode |

|---|

This data, from a structurally similar hydroxylated ergot alkaloid, exemplifies the principle of SRM used for specific quantification. researchgate.net

Purity Assessment and Stability Studies for Research Standards

The accuracy of any quantitative research relies on the quality of the analytical standards used for calibration. Therefore, the purity and stability of this compound research standards must be rigorously assessed and controlled.

Purity Assessment: The purity of a research standard is typically determined using the primary analytical method, such as HPLC with UV or fluorescence detection. However, relying on a single method can be misleading. A comprehensive purity assessment often involves orthogonal methods—techniques that measure purity based on different chemical principles. nih.gov For instance, quantitative NMR (qNMR) can be used to determine the absolute purity of a substance without relying on a structurally identical reference standard, providing an independent verification of the purity value obtained by chromatography. nih.gov

Stability Studies: Ergot alkaloids are known to be susceptible to degradation and epimerization. mdpi.com Factors that can affect the stability of an this compound standard include:

Temperature: Storage at low temperatures (e.g., -20°C or lower) is crucial to minimize degradation. fda.gov.twmdpi.com However, even at -20°C, concentrations may change over extended periods of several months. mdpi.com Fluctuating temperatures can be particularly damaging. fda.gov.tw

Light: Exposure to light can cause degradation. Therefore, standards should always be stored in amber vials or otherwise protected from light. mdpi.comfda.gov.tw

Solvent and pH: Epimerization, the interconversion between the "-ine" and "-inine" forms, can occur rapidly in solution, especially in protic solvents or aqueous solutions at certain pH values. mdpi.com The use of non-protic solvents and minimizing time in solution before analysis is recommended to preserve the epimeric integrity of the standard. mdpi.com

Regular stability testing under defined storage conditions is essential to ensure that the research standard maintains its certified purity and concentration over its intended shelf life.

Computational Chemistry and Molecular Modeling of 8 Hydroxyergotamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a theoretical framework for understanding the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely adopted method for these investigations, offering a balance between accuracy and computational efficiency.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density github.iompg.deepfl.chfas.org. DFT calculations allow for the determination of various ground-state properties, including optimized molecular geometries, bond lengths, bond angles, and vibrational frequencies. These calculations typically involve solving the Kohn-Sham equations to obtain the electron density and subsequently deriving molecular properties github.ioepfl.chfas.org.

For 8-Hydroxyergotamine, DFT calculations would yield its optimized molecular structure, providing precise geometric parameters that are crucial for understanding its stability and reactivity. The molecular formula of this compound is C33H35N5O6, with a calculated molecular weight of approximately 597.7 g/mol nih.gov.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C33H35N5O6 | nih.gov |

| Molecular Weight | 597.7 g/mol | nih.gov |

| IUPAC Name | (6aR,9S)-N-...quinoline-9-carboxamide | nih.gov |

| CAS Registry Number | 72170-28-6 | nih.gov |

Investigation of HOMO-LUMO Gaps and Reactivity Descriptors

A key aspect of DFT analysis involves the investigation of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability irjweb.comajchem-a.comwuxiapptec.comresearchgate.netnih.gov. A smaller HOMO-LUMO gap generally correlates with higher reactivity, as it suggests a lower energy barrier for electron transfer reactions. Conversely, a larger gap indicates greater stability and lower reactivity irjweb.comwuxiapptec.com.

Beyond the HOMO-LUMO gap, DFT enables the calculation of various reactivity descriptors that quantify a molecule's chemical behavior. These include:

Chemical Potential (μ): Related to the negative of electronegativity, indicating the ease with which a molecule loses electrons.

Electronegativity (χ): A measure of an atom's or molecule's tendency to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to changes in its electron configuration. A harder molecule is less reactive.

Softness (α or S): The inverse of hardness, indicating the ease with which a molecule can be polarized or undergo chemical reactions.

Electrophilicity Index (ω): Quantifies a molecule's ability to accept electrons, indicating its electrophilic character.

These descriptors, when calculated using methods like B3LYP with basis sets such as 6-311+G(d,P), provide a comprehensive understanding of the electronic distribution and potential reaction sites within a molecule irjweb.comajchem-a.comresearchgate.net. While specific values for this compound were not detailed in the provided search results, these calculations would reveal its intrinsic reactivity patterns.

Table 2: Typical Reactivity Descriptors Derived from DFT Calculations

| Descriptor | Significance |

| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity; smaller gap implies higher reactivity. |

| Chemical Potential (μ) | Relates to the ease of electron loss; a more negative value implies higher electronegativity. |

| Electronegativity (χ) | Tendency to attract electrons; higher value indicates stronger electron attraction. |

| Chemical Hardness (η) | Resistance to electronic perturbation; higher hardness implies lower reactivity. |

| Softness (α or S) | Ease of electronic perturbation; higher softness implies greater reactivity. |

| Electrophilicity Index (ω) | Ability to accept electrons; higher index indicates stronger electrophilic character. |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior of molecules over time. By solving Newton's equations of motion for all atoms in a system, MD simulations can reveal the conformational landscape of a molecule, including its flexibility, preferred conformations, and how it transitions between different structural states nih.govnih.govelifesciences.orgmdpi.comnih.govbiorxiv.org. These simulations are essential for understanding how a molecule's shape influences its function and interactions.

For a complex molecule like this compound, MD simulations could map out its accessible conformations, identify low-energy states, and provide insights into its dynamic structural ensemble. Such studies are crucial for understanding how the molecule adapts its shape to bind to biological targets or to undergo chemical transformations. While specific MD studies on this compound's conformational landscape were not detailed in the provided snippets, the methodology is widely applied to complex biomolecules to understand their dynamic nature nih.govnih.govelifesciences.orgmdpi.combiorxiv.org.

Molecular Docking and Pharmacophore Modeling for Theoretical Binding Studies

Molecular docking and pharmacophore modeling are key computational techniques in drug design and discovery, used to predict how molecules interact with biological targets, such as proteins.

Molecular Docking: This method predicts the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other. It involves searching for the binding pose that maximizes a scoring function, which estimates binding affinity nih.govnih.govmdpi.comcore.ac.uk. Docking allows for the theoretical assessment of binding modes and strengths, aiding in the identification of potential drug candidates or understanding molecular recognition mechanisms.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for a molecule to exhibit a particular biological activity. These models can be generated from known active ligands or from the analysis of protein-ligand complexes nih.govmdpi.comdovepress.com. Pharmacophore models are then used as queries for virtual screening of large compound libraries to identify new molecules with similar recognition properties.

These techniques, when applied to this compound, could predict its binding affinity and mode of interaction with various biological targets, such as receptors or enzymes. By identifying key interaction features, researchers can gain insights into its potential therapeutic actions or off-target effects nih.govnih.govmdpi.com.

In Silico Prediction of Chemical Reactivity and Potential Transformations

Predicting the chemical reactivity and potential transformation pathways of a molecule is vital for understanding its stability, degradation, and metabolic fate. In silico methods, including those based on DFT reactivity descriptors and specialized software, can forecast how a molecule might behave under various chemical conditions irjweb.comajchem-a.comlhasalimited.orgmdpi.com.

DFT-derived reactivity descriptors, such as the HOMO-LUMO gap, electrophilicity, and hardness, provide fundamental insights into a molecule's inherent susceptibility to certain types of chemical reactions irjweb.comajchem-a.comresearchgate.netnih.gov. For instance, sites with high electron density (associated with HOMO) are prone to electrophilic attack, while sites with low electron density (associated with LUMO) are susceptible to nucleophilic attack.

Furthermore, computational tools can simulate degradation pathways under conditions relevant to forced degradation studies (e.g., exposure to light, heat, pH changes, oxidation) lhasalimited.org. These predictions help identify potential degradation products, which is essential for assessing a drug's shelf-life and stability. Similarly, in silico models can predict the formation of reactive metabolites, which are often implicated in drug toxicity mdpi.com. While specific in silico transformation predictions for this compound were not detailed in the provided snippets, these methodologies are standard for evaluating the chemical robustness and potential metabolic liabilities of pharmaceutical compounds.

Chemical Reactivity and Theoretical Structure Activity Relationship Studies

Chemical Transformations and Degradation Pathways of 8-Hydroxyergotamine Analogs

Ergot alkaloids, including this compound, are susceptible to various chemical transformations and degradation processes. The inherent structure of the ergoline (B1233604) ring system contributes to their chemical lability. Specifically, this compound is noted to be potentially less stable than its dihydro- counterpart due to the presence of an unsaturated ergoline ring benchchem.com.

Typical degradative pathways observed in ergot alkaloids involve oxidative processes, such as hydroxylation, which can occur at various positions, including the C-8 position mdma.chresearchgate.netresearchgate.net. Other general degradative reactions identified include N-demethylation, alkylamide dealkylation, oxidation at the C-2 position often followed by oxidative ring opening, and N-6 oxidation mdma.ch. Thermal decomposition has also been reported, with ergotamine, for instance, showing decomposition above 212-214 °C, potentially emitting toxic fumes of nitrogen oxides nih.gov. Furthermore, exposure to air and light can induce degradation, often manifesting as a color change, typically from colorless to a slightly yellow or greenish hue mdma.ch.

Table 1: General Degradation Pathways of Ergot Alkaloids

| Reaction Type | Site/Description | Reference(s) |

| Oxidative Hydroxylation | C-8 position | mdma.chresearchgate.netresearchgate.net |

| N-demethylation | Various positions | mdma.ch |

| Alkylamide dealkylation | Various positions | mdma.ch |

| Oxidation at C-2 | Followed by oxidative ring opening | mdma.ch |

| N-6 oxidation | Various positions | mdma.ch |

| Thermal Decomposition | Above 212-214 °C (e.g., ergotamine) | nih.gov |

| Photo-oxidation/Degradation | Exposure to air and light, causing color changes | mdma.ch |

Isomerization and Epimerization at C-8 Position

A significant chemical characteristic of ergot alkaloids is their propensity for isomerization and epimerization at the C-8 position of the ergoline ring mdma.chresearchgate.netoregonstate.eduresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov. This phenomenon leads to the formation of two distinct configurations: the C-8-R isomer (often referred to as the R-epimer, with an "-ine" suffix) and the C-8-S isomer (the S-epimer, with an "-inine" suffix) researchgate.netresearchgate.net. These configurations are interconvertible researchgate.netresearchgate.net.

The epimerization process can be influenced by several environmental factors, including the solvent used, pH, temperature, and exposure to light oregonstate.eduresearchgate.net. It is hypothesized that this interconversion may arise from keto-enol tautomerism occurring at the central amide oxygen oregonstate.edu. Specifically, the S-epimer can convert to the R-epimer in organic solvents, water, or acidic solutions researchgate.net. Prolonged storage at room temperature can also promote epimerization unless the compounds are kept in stabilizing solvents like chloroform (B151607) researchgate.net. The detection and quantification of ergot alkaloids often need to account for both R and S epimers, as their relative proportions can change, impacting analytical results researchgate.netmdpi.com. Historically, the R-epimers were considered to be the primary biologically active forms, with S-epimers often deemed inactive; however, more recent studies suggest that S-epimers may also possess significant bioactivity, warranting their inclusion in analytical assessments researchgate.netresearchgate.net.

Table 2: Factors Influencing Ergot Alkaloid Epimerization at C-8

| Factor | Effect | Mechanism/Notes | Reference(s) |

| Solvent | Induces epimerization | Conversion to R-epimer in organic solvents | oregonstate.eduresearchgate.net |

| pH | Induces epimerization | Conversion to R-epimer in acidic solutions | oregonstate.eduresearchgate.net |

| Temperature | Induces epimerization | oregonstate.eduresearchgate.net | |

| Light | Induces epimerization | researchgate.net | |

| Tautomerism | Underlying mechanism | Keto-enol tautomerism at central amide oxygen | oregonstate.edu |

| Storage Conditions | Can lead to epimerization if not controlled | Chloroform offers stability; acetonitrile (B52724) requires low temps | researchgate.net |

Influence of Substituents on Molecular Reactivity and Interaction Profiles

The chemical structure of ergot alkaloids, particularly the ergoline ring system and its substituents, dictates their reactivity and interaction profiles with biological targets scispace.com. Even minor alterations in the chemical structure can lead to substantial changes in biological activity scispace.com. Studies involving functionalized ergot alkaloids, such as those with cyclic aliphatic substituents at the D-ring, have explored their structure-activity relationships and interactions with various receptors, including α2A-adreno, serotonin (B10506) (5HT2A), and dopamine (B1211576) D3 receptors researchgate.net.

Theoretical Insights into Structure-Function Relationships

Theoretical and computational methods play a vital role in understanding the intricate relationships between the structure of ergot alkaloids and their functions, including their chemical behavior and biological activities researchgate.netresearchgate.net. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are extensively employed to investigate how these compounds interact with biological targets mdpi.comresearchgate.netacs.org.

For example, computational molecular modeling has been used to dock ergotamine to the human NR1a/NR2A receptor, identifying specific amino acid residues (e.g., W167, H168, V169 on NR1a; P435, N466 on NR2A) that mediate its inhibitory effects mdpi.com. Similarly, MD simulations comparing ergotamine (ERG) and dihydroergotamine (B1670595) (DHE) binding to the 5-HT1B receptor revealed that ERG exhibits tighter binding and a more stable, active conformation compared to DHE acs.org. These simulations also allow for the prediction of potential structural modifications to enhance binding affinity and reduce molecular fluctuations acs.org.

Structure-Activity Relationships (SAR) provide a framework for correlating physicochemical properties and structural features of molecules with their biological activities, guiding the design of new chemical entities researchgate.netresearchgate.net. The structural resemblance of ergot alkaloids to neurotransmitters like serotonin, dopamine, and noradrenaline is thought to underpin their diverse pharmacological effects scispace.comnih.gov. Computational SAR (QSAR) methodologies, utilizing various molecular descriptors, further enhance this understanding by quantifying structural features and predicting activity researchgate.net. Advances in machine learning and neural networks are also being integrated into SAR studies to model complex, non-linear relationships researchgate.net.

Compound List:

this compound

Ergotamine

Ergotaminine

Ergometrine

Ergometrinine

Dihydroergotamine (DHE)

Lysergic acid

Lysergic acid diethylamide (LSD)

Ergine

Erginine

Paspalic acid

Setoclavine

Isosetoclavine

Penniclavine

Isopenniclavine

Lysergol

Ergocornine

Ergocorninine

Ergocryptine

Ergocryptinine

Ergocristine

Ergocrystine

Ergovaline

Ergovalinine

Chanoclavine-I

Lisuride

Terguride

Bromokryptine

Metergoline

Nicergoline

Paspalic acid 10-hydroxyamide

8-hydroxyergine

8-hydroxyerginine

Broader Chemical Context and Analogues Research

Comparative Studies with Other Ergot Alkaloid Derivatives